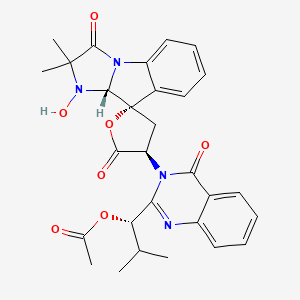
间甲基苯乙烯氧化物
描述
M-Methylstyrene oxide is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a distinct odor and is mainly used in the synthesis of other compounds.
科学研究应用
聚合物合成与稳定性
- 聚合物降解:间甲基苯乙烯作为聚合物的组分,因其光氧化性能而受到研究。与聚苯乙烯的比较分析表明,它们具有不同的途径和光产物,这表明在特定条件下,它们在抗降解材料中具有独特的应用 (Mailhot、Jarroux 和 Gardette,2000)。
- 共聚物合成:对包含间甲基苯乙烯的嵌段和星形嵌段共聚物的研究,已导致创新材料的诞生,这些材料在药物递送和纳米技术中具有潜在应用。这些研究突出了间甲基苯乙烯在创建复杂聚合物结构方面的多功能性 (Shi、Li 和 Pan,2004)。
光催化与废水处理
- 光催化降解:已经研究了间甲基苯乙烯在光催化过程中的作用,结果表明,在阳光照射和氧化锌存在的情况下,它在水中会降解。这项研究表明,间甲基苯乙烯有可能用于环境修复和太阳能应用 (Rajeev、Yesodharan 和 Yesodharan,2015)。
表面功能化
- 聚合物表面改性:研究表明,用间甲基苯乙烯改性聚合物表面以创建功能化材料是可行的,这些材料可用于各种应用,包括增强热性能和减少在水和甲醇中的溶胀。这为在工业应用中创建更耐用、更高效的材料开辟了道路 (Ming、He、Wang、Yu 和 Yang,2020)。
催化
- 催化过程:在二氧化碳存在下,异丙苯脱氢生成 α-甲基苯乙烯的研究突出了间甲基苯乙烯的催化应用。该过程在二氧化碳气氛中受益于更高的产率,展示了间甲基苯乙烯在催化反应和工业化学中的潜力 (Sakurai、Suzaki、Nakagawa、Ikenaga 和 Suzuki,2000)。
作用机制
Mode of Action
2-(3-Methylphenyl)oxirane, like other oxiranes, is a reactive molecule that can undergo ring-opening reactions . The compound can react with nucleophiles, such as amines, in a process known as nucleophilic substitution . This reaction can lead to the formation of new compounds, such as β-hydroxypropyl esters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)oxirane. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and thus its biological effects .
安全和危害
m-Methylstyrene oxide may pose certain hazards. It is flammable and may be fatal if swallowed and enters airways . It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer and damaging fertility or the unborn child .
未来方向
生化分析
Biochemical Properties
m-Methylstyrene oxide plays a significant role in biochemical reactions, particularly in the epoxidation process. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is styrene monooxygenase, which catalyzes the epoxidation of m-methylstyrene to form m-methylstyrene oxide . This interaction is crucial for the formation of the epoxide ring, which is a reactive intermediate in many biochemical pathways. Additionally, m-methylstyrene oxide can interact with other biomolecules, such as nucleophiles, leading to the formation of adducts that can influence cellular processes.
Cellular Effects
m-Methylstyrene oxide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, m-methylstyrene oxide can activate certain signaling pathways that lead to changes in gene expression, resulting in altered cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of m-methylstyrene oxide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, m-methylstyrene oxide can inhibit certain enzymes involved in DNA repair, leading to increased DNA damage and mutagenesis . Additionally, it can activate other enzymes that are involved in detoxification processes, helping to mitigate its toxic effects. Changes in gene expression can also occur as a result of m-methylstyrene oxide exposure, further influencing cellular function.
属性
IUPAC Name |
2-(3-methylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGUPCNLTKMZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942898 | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20697-03-4 | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-METHYLSTYRENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH377K7RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enzymatic resolution of m-methylstyrene oxide significant?
A1: Enantiopure epoxides, like m-methylstyrene oxide, are crucial building blocks for various pharmaceuticals and agrochemicals. Rhodotorula glutinis EH exhibits high activity and selectivity towards m-methylstyrene oxide, achieving >98% enantiomeric excess (e.e.) of the (S)-enantiomer within 60 minutes with a 42.5% yield []. This efficient kinetic resolution allows for the production of single enantiomer epoxides, essential for developing safer and more effective chiral drugs.
Q2: How does the structure of m-methylstyrene oxide influence its interaction with Rhodotorula glutinis EH?
A2: The research correlates the electronic properties of substituents on styrene oxide derivatives to the enzymatic hydrolysis rate by Rhodotorula glutinis EH []. It reveals that electron-donating groups, like the methyl group in m-methylstyrene oxide, enhance the hydrolysis rate. Additionally, docking studies with a similar EH from Aspergillus niger suggest a preferential fit of the (R)-enantiomer of m-methylstyrene oxide within the active site []. This preferential binding aligns with the observed selectivity of Rhodotorula glutinis EH for hydrolyzing the (R)-enantiomer, leaving behind the desired (S)-enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


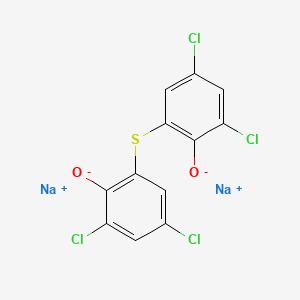

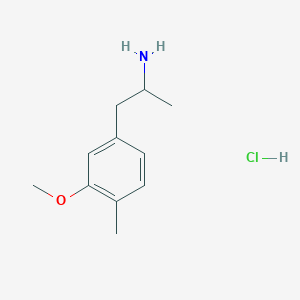
![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)




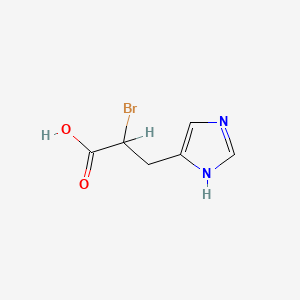
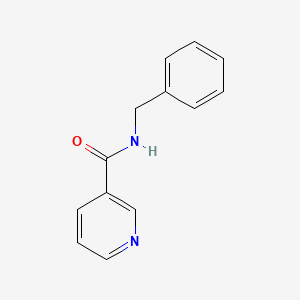


![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)
